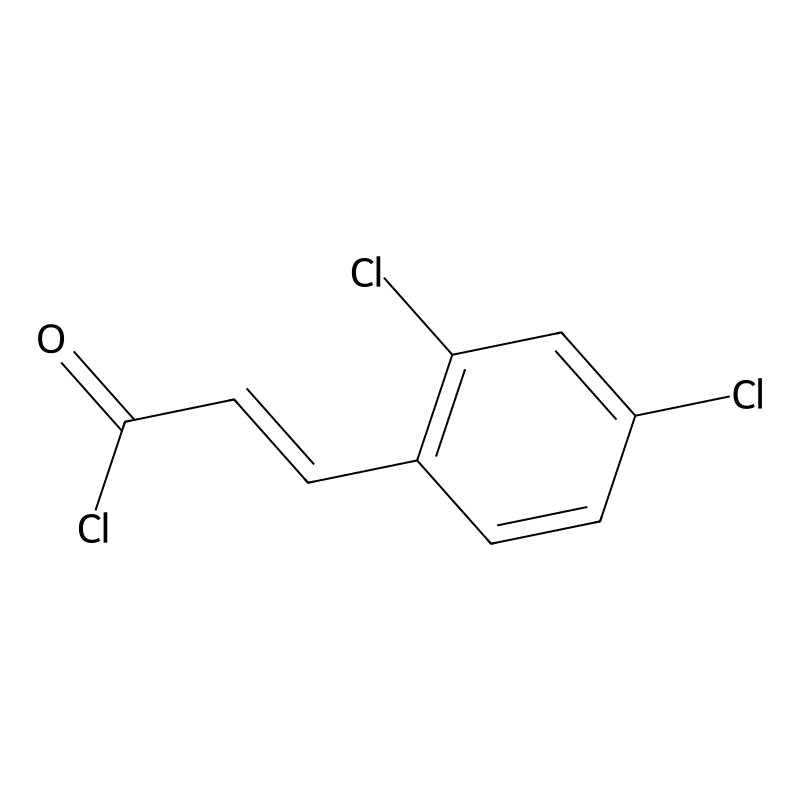(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic synthesis
The acryloyl chloride functionality is a reactive group commonly used in organic synthesis for acylation reactions. Acylation refers to the introduction of an acyl group (R-C=O) onto a molecule. (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride could potentially be used as a reagent to introduce the dichlorophenyl-acrylic moiety onto various substrates through reactions like Friedel-Crafts acylation or nucleophilic acylation.
Polymer chemistry
The presence of the double bond (C=C) in the molecule suggests possible applications in the realm of polymer synthesis. The dichlorophenyl group can influence the properties of the resulting polymer, such as its thermal stability or conductivity. However, more specific research needs to be explored to confirm this potential application.
Medicinal chemistry
The dichlorophenyl group is a common feature in many biologically active molecules. While there's no current evidence for the specific use of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride in drug discovery, its structure might inspire the design of new bioactive compounds. Further research would be needed to explore this possibility.
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is an organic compound with the molecular formula C₉H₅Cl₃O and a molecular weight of approximately 235.497 g/mol. It features a dichlorophenyl group attached to an acrylamide structure, characterized by the presence of a double bond between the carbon atoms adjacent to the carbonyl group. This compound is notable for its unique chemical structure, which includes two chlorine substituents on the aromatic ring, enhancing its reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science .
The reactivity of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride is primarily attributed to the presence of the acyl chloride functional group. Common reactions include:
- Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines or alcohols, facilitating the formation of amides or esters.
- Michael Addition: The compound can participate in Michael addition reactions with nucleophiles, leading to the formation of more complex molecules.
- Polymerization: Under appropriate conditions, (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride can polymerize to form acrylic copolymers, which may possess desirable thermal and mechanical properties .
Research indicates that compounds containing dichlorophenyl groups exhibit significant biological activity. Specifically, (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride has been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents or preservatives in pharmaceuticals and cosmetics . The dichlorophenyl moiety is known to enhance bioactivity due to its ability to interact with biological targets effectively.
Several methods exist for synthesizing (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride:
- Direct Chlorination: Starting from 3-(2,4-dichlorophenyl)acrylic acid, chlorination can be performed using thionyl chloride or oxalyl chloride to yield the corresponding acyl chloride.text
C₉H₅Cl₃O + SOCl₂ → C₉H₅Cl₃OCl + SO₂ + HCl - Esterification followed by Chlorination: An alternative route involves synthesizing the ester from 3-(2,4-dichlorophenyl)acrylic acid and then converting it into an acyl chloride.
- Free Radical Polymerization: In some cases, free radical polymerization techniques can be employed to create copolymers containing this compound as a monomer .
(2E)-3-(2,4-Dichlorophenyl)acryloyl chloride has diverse applications:
- Pharmaceuticals: Used as an intermediate in synthesizing various drugs due to its reactivity.
- Polymer Chemistry: Acts as a monomer in producing acrylic copolymers with enhanced properties for coatings and adhesives.
- Agricultural Chemicals: Potentially useful in developing herbicides and pesticides due to its biological activity against pests .
Interaction studies involving (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride have focused on its reactivity with biological molecules and other chemical entities. These studies help elucidate its mechanism of action when interacting with enzymes or receptors in microbial systems. The compound's ability to form stable complexes with nucleophiles suggests it could be further explored for drug development targeting specific biological pathways .
Several compounds share structural similarities with (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (E)-3-(4-Chlorophenyl)acryloyl chloride | 35086-79-4 | Contains one chlorine substituent; less reactive than dichlorinated analogs. |
| (E)-3-(2-Chlorophenyl)acryloyl chloride | 82476-04-8 | Similar structure but with only one chlorine; lower bioactivity. |
| 3-(Phenoxy)acryloyl chloride | 39175-64-9 | Features a phenoxy group; used in different applications compared to dichloro derivatives. |
Uniqueness
The uniqueness of (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride lies in its dual chlorine substituents on the aromatic ring, which significantly enhance its reactivity and biological activity compared to similar compounds. This property allows it to serve as a more potent candidate for applications in pharmaceuticals and materials science than its mono-chloro counterparts .








